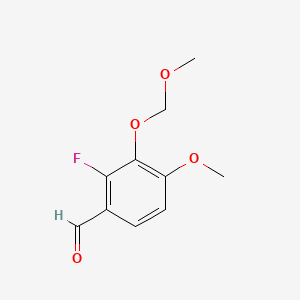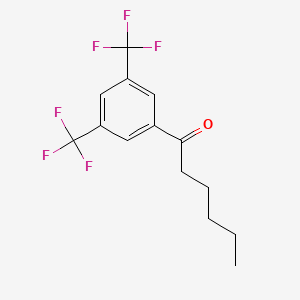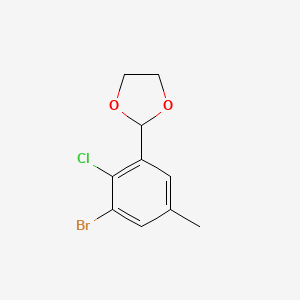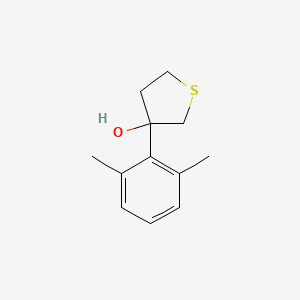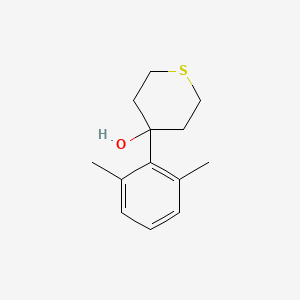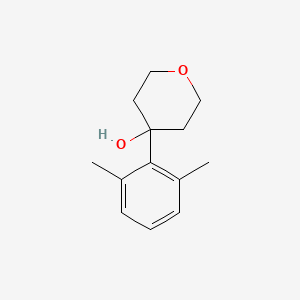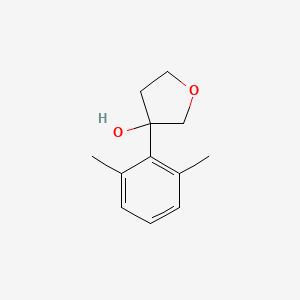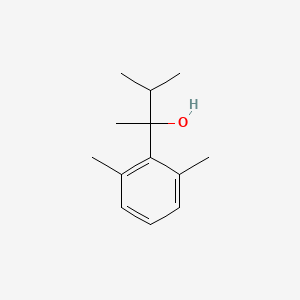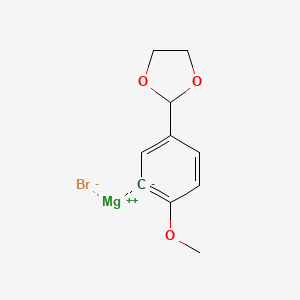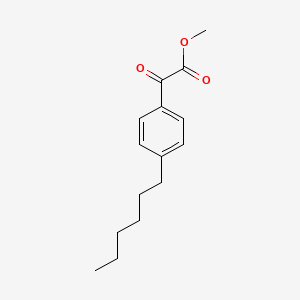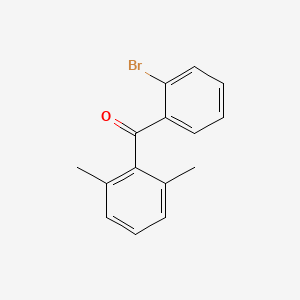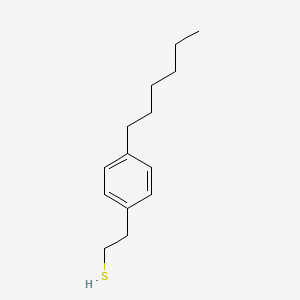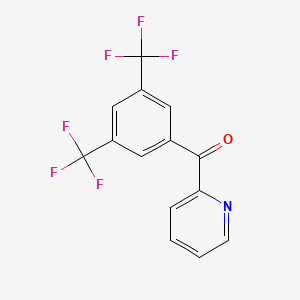
2-(3,5-Bis(trifluoromethyl)benzoyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Bis(trifluoromethyl)benzoyl)pyridine is a chemical compound that has garnered significant interest due to its unique properties and potential applications in various fields. This compound features a pyridine ring bonded to a benzoyl group substituted with two trifluoromethyl groups. The presence of trifluoromethyl groups imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)benzoyl)pyridine typically involves the condensation of pyridine-2,6-dicarboxaldehyde with trifluoromethylbenzaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3,5-Bis(trifluoromethyl)benzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
2-(3,5-Bis(trifluoromethyl)benzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly for chelating metallic ions such as actinides and lanthanides.
Biology: The compound’s unique properties make it valuable in biological studies, including enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)benzoyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to metal ions, making it an effective chelating agent. This interaction can influence various biochemical pathways and processes, depending on the specific application.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)benzoyl chloride: A related compound used in organic synthesis and as an intermediate in the production of other chemicals.
2,3-Dichloro-5-trifluoromethylpyridine: Another compound with similar trifluoromethyl groups, used as an intermediate in the synthesis of herbicides and insecticides.
Uniqueness
2-(3,5-Bis(trifluoromethyl)benzoyl)pyridine is unique due to its combination of a pyridine ring and benzoyl group with trifluoromethyl substitutions. This structure imparts distinct chemical properties, such as high thermal stability and selective binding to metal ions, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)12(22)11-3-1-2-4-21-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQRQRPAFHPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
